molecular formula C3H8OS B1608290 2-Methoxyethanethiol CAS No. 10494-75-4

2-Methoxyethanethiol

Cat. No.: B1608290
CAS No.: 10494-75-4
M. Wt: 92.16 g/mol
InChI Key: VHXDADVHQVXSKC-UHFFFAOYSA-N
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Description

2-Methoxyethanethiol is a chemical compound with the molecular formula C3H8OS . It is also known by other names such as 2-methoxyethyl hydrosulfide and Ethanethiol, 2-methoxy- .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 92.160 Da and the monoisotopic mass is 92.029587 Da .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with a mild, ether-like odor . It has a boiling point of 108-110°C at 760 mmHg . The specific gravity of this compound is 0.96 .

Scientific Research Applications

Aroma Compound in Blackcurrant Berries

  • Occurrence in Blackcurrant Berries : 2-Methoxyethanethiol analogs like 4-methoxy-2-methyl-2-butanethiol have been identified in blackcurrant berries, contributing significantly to their aroma. This discovery was established through advanced analytical techniques like capillary gas chromatography/mass spectrometry (Jung, Fastowski & Engel, 2016).

Applications in Organic Chemistry

  • Spectroscopic Studies : Oligomerized methoxythiophenes, related to this compound, have been studied for their unique spectroscopic properties, particularly in the context of chemical reactions and organic synthesis (Chang & Miller, 1987).
  • Selective Separation of Palladium(II) : Novel solvents derived from methoxyethylthio compounds have been developed for the selective recovery of palladium from spent automotive catalysts, demonstrating their potential in recycling and resource recovery (Traeger et al., 2012).

Energy and Environmental Applications

  • Hydrogen Production : The compound has been used in catalytic membrane reactors for hydrogen production via steam reforming, showcasing its potential in renewable energy applications (Hedayati & Llorca, 2017).
  • Gas Sensing Technology : Y2O3-ZnO nanocomposites have been developed for detecting 2-methoxyethanol, a harmful gas, indicating its use in environmental monitoring and safety applications (Shruthi, Jayababu & Reddy, 2019).

Biological and Medical Research

  • Study of Metabolic Pathways : Research has been conducted on the metabolism of 2-methoxyethanol in mice to understand its conversion and the formation of toxic metabolites, which is crucial for assessing its impact on health (Sumner et al., 1992).

Safety and Hazards

2-Methoxyethanethiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

2-Methoxyethanethiol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with thiol-containing enzymes, where it can act as a reducing agent or a nucleophile. These interactions often involve the formation of disulfide bonds or the modification of cysteine residues in proteins, which can alter the protein’s structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the redox state of cells, thereby impacting oxidative stress responses and mitochondrial function. Additionally, this compound can alter the expression of genes involved in detoxification and stress response pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by modifying their active sites. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant properties. At high doses, it can become toxic and cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s and glutathione S-transferases. These metabolic processes can lead to the formation of various metabolites, which may have different biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by thiol transporters and can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytoplasm and mitochondria, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These localization patterns are crucial for its role in cellular processes .

Properties

IUPAC Name

2-methoxyethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-4-2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXDADVHQVXSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146843
Record name 2-Methoxyethanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10494-75-4
Record name Ethanethiol, 2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10494-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethanethiol
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Record name 2-METHOXYETHANETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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